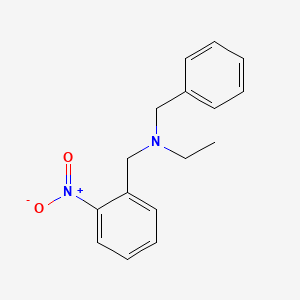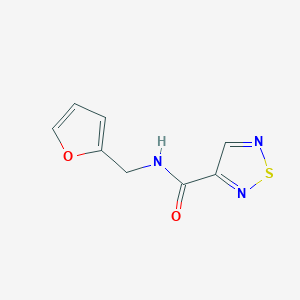![molecular formula C29H28N4O4 B5728507 N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea], commonly known as MMB-4, is a synthetic compound that belongs to the class of arylalkylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes in the human body. MMB-4 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to serve as a research tool in various fields.
Wirkmechanismus
MMB-4 acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the 5-HT2A receptor, MMB-4 activates a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. These changes in neuronal activity and neurotransmitter release are thought to underlie the therapeutic effects of MMB-4 in various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor by MMB-4 leads to changes in neuronal activity and neurotransmitter release, which can result in various physiological effects, such as altered mood, cognition, and perception. In addition, MMB-4 has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMB-4 in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes. However, one of the limitations of using MMB-4 in lab experiments is its potential toxicity and adverse effects. Therefore, careful consideration must be given to the dosage and administration of MMB-4 in lab experiments to minimize the risk of toxicity and adverse effects.
Zukünftige Richtungen
There are several future directions for research on MMB-4. One potential direction is the development of new and more potent agonists of the serotonin 5-HT2A receptor based on the structure of MMB-4. Another potential direction is the investigation of the therapeutic potential of MMB-4 in the treatment of various psychiatric disorders in humans. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MMB-4, which could lead to the development of more effective and targeted therapies for psychiatric disorders.
Synthesemethoden
The synthesis of MMB-4 involves the reaction of 4-methoxyphenyl isocyanate with 4-bromo-2,5-dimethoxybenzaldehyde in the presence of sodium hydride, followed by the addition of methylamine and subsequent heating. The resulting product is then purified through column chromatography to obtain pure MMB-4.
Wissenschaftliche Forschungsanwendungen
MMB-4 has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMB-4 has been used as a research tool to investigate the role of the serotonin 5-HT2A receptor in various physiological processes, such as mood regulation, cognition, and perception. In pharmacology, MMB-4 has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. In medicinal chemistry, MMB-4 has been used as a lead compound to develop new and more potent agonists of the serotonin 5-HT2A receptor.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[4-[(4-methoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-36-26-15-11-24(12-16-26)32-28(34)30-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)31-29(35)33-25-13-17-27(37-2)18-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAJRBJXXPQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-{[(4-methoxyanilino)carbonyl]amino}benzyl)phenyl]-N'-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)



![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)




![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
